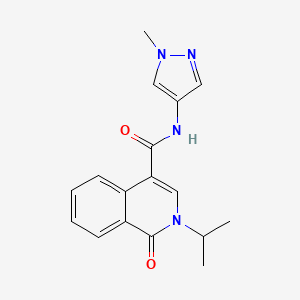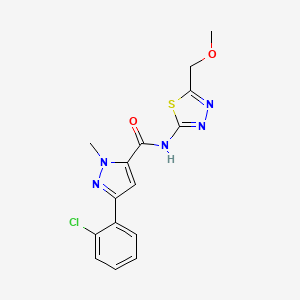
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1H-tetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines and tetrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzodiazepine derivatives and tetrazole precursors. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)
Reagents: Sodium azide (NaN3), acetic anhydride (Ac2O)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazepine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a biochemical probe or inhibitor is of particular interest.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. It may exhibit activity as an anxiolytic, anticonvulsant, or anti-inflammatory agent, among other pharmacological properties.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include:
Receptors: Binding to GABA receptors in the central nervous system
Enzymes: Inhibition of specific enzymes involved in metabolic pathways
Pathways: Modulation of signaling pathways related to inflammation or cell proliferation
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Tetrazole Derivatives: Compounds containing the tetrazole ring, often used in medicinal chemistry for their bioactivity.
Uniqueness
What sets 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE apart is its dual functionality, combining the properties of both benzodiazepines and tetrazoles. This unique structure may confer distinct pharmacological effects and broaden its range of applications.
Properties
Molecular Formula |
C12H11N7O3 |
|---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H11N7O3/c20-9(15-12-16-18-19-17-12)5-8-11(22)13-7-4-2-1-3-6(7)10(21)14-8/h1-4,8H,5H2,(H,13,22)(H,14,21)(H2,15,16,17,18,19,20) |
InChI Key |
SCAUPERNGZAGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11005370.png)
![trans-4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11005373.png)
![trans-4-[({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005376.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11005382.png)
![2'-(butan-2-yl)-N-(1H-indol-5-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11005386.png)
![1-methyl-2-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11005399.png)
![N-(4-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005405.png)

![N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11005431.png)
![N-{4-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-4-oxobutyl}pyrazine-2-carboxamide](/img/structure/B11005432.png)
![3-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B11005440.png)
![N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11005456.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B11005473.png)
